molecular formula C18H12N2O4 B2402910 Methyl 6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate CAS No. 938022-16-3

Methyl 6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate

Cat. No.: B2402910
CAS No.: 938022-16-3
M. Wt: 320.304
InChI Key: IARVTPJLTJSEDJ-UHFFFAOYSA-N
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Description

Methyl 6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate is a complex organic compound that belongs to the class of isoxazolo[5,4-b]pyridines. This compound is characterized by its unique structure, which includes a furan ring, a phenyl group, and a pyridine ring fused with an isoxazole ring. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate through the condensation of a furan derivative with a phenyl-substituted pyridine. This intermediate is then subjected to cyclization with an isoxazole derivative to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate stands out due to its unique combination of structural features, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

methyl 6-(furan-2-yl)-3-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O4/c1-22-18(21)12-10-13(14-8-5-9-23-14)19-17-15(12)16(20-24-17)11-6-3-2-4-7-11/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IARVTPJLTJSEDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC2=C1C(=NO2)C3=CC=CC=C3)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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